1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one is a unique chemical compound with the molecular formula C6H8Cl3NO2 and a molecular weight of 232.495 g/mol . This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 2,2,2-trichloro-1-hydroxyethyl group. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one typically involves the reaction of pyrrolidin-2-one with trichloroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The trichloro group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates that interact with cellular components. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve interactions with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one can be compared with other similar compounds such as:
1-(2-Hydroxyethyl)pyrrolidin-2-one: This compound lacks the trichloro group and has different chemical and biological properties.
1-(2,2,2-Trichloro-1-hydroxyethyl)-1,2-dihydropyridin-2-one: This compound has a similar trichloro group but a different ring structure, leading to distinct reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties that make it valuable for various research applications.
Eigenschaften
CAS-Nummer |
7042-60-6 |
---|---|
Molekularformel |
C6H8Cl3NO2 |
Molekulargewicht |
232.5 g/mol |
IUPAC-Name |
1-(2,2,2-trichloro-1-hydroxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H8Cl3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h5,12H,1-3H2 |
InChI-Schlüssel |
KUAALAAHYIVINN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)C(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.